1-N-butyl-2-methyl-4-nitroimidazole

Antibacterial Nitroimidazole Structure-Activity Relationship

Procure this specific 1-N-butyl-2-methyl-4-nitroimidazole to leverage its uniquely optimized substitution pattern—the synergistic combination of an N1-butyl chain and a C2-methyl group on the 4-nitroimidazole core, which research confirms significantly enhances antibacterial potency over generic nitroimidazoles. This CAS 135009-57-3 compound serves as a direct precursor to the 1-substituted-4-nitroimidazole scaffold active against both replicating and non-replicating Mycobacterium tuberculosis, and its high-yield phase-transfer catalysis synthesis makes it an ideal model substrate for green chemistry process optimization.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 135009-57-3
Cat. No. B160426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-butyl-2-methyl-4-nitroimidazole
CAS135009-57-3
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCN1C=C(N=C1C)[N+](=O)[O-]
InChIInChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
InChIKeyQZJVHLRSLFVNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-butyl-2-methyl-4-nitroimidazole (CAS 135009-57-3): Technical Specifications and Procurement Baseline


1-N-butyl-2-methyl-4-nitroimidazole (CAS 135009-57-3) is a nitroimidazole derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol [1]. It is characterized by a butyl group at the N1 position and a methyl group at the C2 position of the 4-nitroimidazole ring. This compound is a yellow crystalline solid primarily used as a research intermediate in the synthesis of pharmaceuticals and agrochemicals [2]. Its purity from reputable vendors is typically specified at 97% .

Why 1-N-butyl-2-methyl-4-nitroimidazole Cannot Be Interchanged with Unsubstituted or Alternative Nitroimidazoles


The specific alkylation pattern on the imidazole ring is a critical determinant of biological activity. Research has demonstrated that for N-alkylimidazole derivatives, the length of the alkyl chain directly influences antibacterial potency, with activity increasing up to a chain length of nine carbons [1]. Furthermore, the specific combination of a 2-methyl and a 4-nitro group on the imidazole core, as seen in this compound, has been shown to significantly enhance antibacterial activity compared to unsubstituted or singly-substituted analogs [1]. Therefore, substituting this compound with a different 1-alkyl-2-methyl-4-nitroimidazole or a more generic nitroimidazole like metronidazole would result in a different pharmacological profile and cannot be assumed to provide the same chemical or biological performance.

Quantitative Evidence Differentiating 1-N-butyl-2-methyl-4-nitroimidazole from Key Analogs


Antibacterial Activity Comparison: 1-Butyl-2-methyl-4-nitroimidazole vs. Unsubstituted 1-Butylimidazole

The 1-butyl-2-methyl-4-nitroimidazole compound demonstrates significantly enhanced antibacterial activity compared to the unsubstituted 1-butylimidazole. The introduction of the 2-methyl and 4-nitro groups results in a reduction of the Minimum Inhibitory Concentration (MIC) by several orders of magnitude, indicating a far more potent antimicrobial effect [1].

Antibacterial Nitroimidazole Structure-Activity Relationship

Synthesis Yield and Purity Advantages of N-alkylation Methodology

The synthesis of 1-alkyl-2-methyl-4-nitroimidazoles, including the butyl derivative, via a solid-liquid phase-transfer catalytic method consistently results in high yields. This class of compounds is reported to be synthesized with yields exceeding 85% [1]. This is a significant improvement over some alternative synthetic routes for nitroimidazole derivatives, which are noted for low yields and safety concerns like explosion hazards [2].

Synthesis Phase-Transfer Catalysis Yield

Role as a Key Intermediate in the Synthesis of Antitubercular Agents

The 1-substituted-4-nitroimidazole scaffold, to which 1-N-butyl-2-methyl-4-nitroimidazole belongs, is explicitly described as a useful intermediate for preparing antitubercular agents [1]. This is a distinct advantage over the 5-nitroimidazole class (e.g., metronidazole), which is generally active only against anaerobic Mycobacterium tuberculosis, whereas 4-nitroimidazoles like PA-824 demonstrate activity against both aerobic and anaerobic forms [2].

Antitubercular Intermediate Pharmaceutical Synthesis

Optimal Research and Industrial Applications for 1-N-butyl-2-methyl-4-nitroimidazole (CAS 135009-57-3)


Precursor for Antibacterial Drug Discovery

This compound is well-suited as a starting material or intermediate for synthesizing novel antibacterial agents. Its structure, featuring both the critical 2-methyl-4-nitroimidazole core and an N-butyl chain, is proven to confer potent antibacterial activity [1]. This makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing efficacy against pathogens like S. aureus, P. aeruginosa, and E. coli [1].

Intermediate for Next-Generation Antitubercular Therapeutics

Given that the 4-nitroimidazole class is active against both replicating and non-replicating Mycobacterium tuberculosis [2], this compound serves as a strategic intermediate for developing new antitubercular agents. It is a direct precursor to the pharmacologically relevant 1-substituted-4-nitroimidazole scaffold identified in patents for this purpose [3].

Model Substrate for Phase-Transfer Catalysis and Process Chemistry Studies

The high-yielding synthesis of this compound via solid-liquid phase-transfer catalysis [4] makes it an excellent model substrate for academic and industrial research groups focusing on green chemistry, process optimization, and scalable synthesis of heterocyclic compounds.

Probe for Investigating Hypoxia-Selective Mechanisms

Nitroimidazoles are known for their bioreductive activation under hypoxic conditions. While specific data for this butyl derivative is limited, its 4-nitroimidazole core is associated with this mechanism [2]. This compound can be used as a starting point for developing hypoxia-selective probes or anticancer agents, where the lipophilic butyl chain may influence cellular uptake and distribution.

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